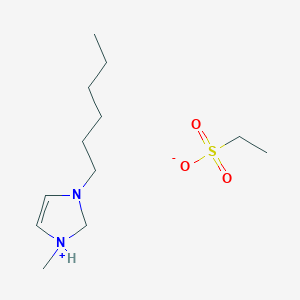
Propanoic acid, 3-mercapto-, pentafluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is a chemical compound with the molecular formula C9H5F5O2S. It is an ester derivative of 3-mercaptopropionic acid and pentafluorophenol. This compound is known for its reactivity and is used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-mercapto-, pentafluorophenyl ester typically involves the esterification of 3-mercaptopropionic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: DCC or other carbodiimides
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-mercapto-, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed from substitution reactions with amines
Disulfides/Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-mercapto-, pentafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Utilized in the modification of biomolecules, such as attaching fluorophores to proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-mercapto-, pentafluorophenyl ester involves its reactivity towards nucleophiles. The ester group is highly reactive due to the electron-withdrawing effect of the pentafluorophenyl group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-mercapto-, methyl ester
- Propanoic acid, 3-mercapto-, dodecyl ester
- Pentafluorophenyl esters of other carboxylic acids
Uniqueness
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is unique due to the presence of both a thiol group and a highly reactive pentafluorophenyl ester group. This combination allows for versatile reactivity and makes it particularly useful in applications requiring specific and efficient chemical modifications.
Eigenschaften
CAS-Nummer |
852920-19-5 |
|---|---|
Molekularformel |
C9H5F5O2S |
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H5F5O2S/c10-4-5(11)7(13)9(8(14)6(4)12)16-3(15)1-2-17/h17H,1-2H2 |
InChI-Schlüssel |
VDKLYYPKJRPNFA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)


![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
